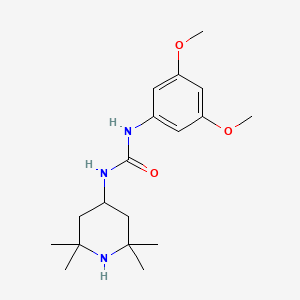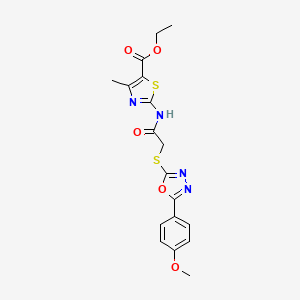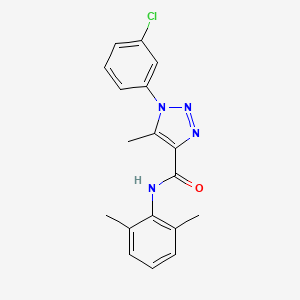
N-(3,5-dimethoxyphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)urea
Vue d'ensemble
Description
N-(3,5-dimethoxyphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)urea is a useful research compound. Its molecular formula is C18H29N3O3 and its molecular weight is 335.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 335.22089180 g/mol and the complexity rating of the compound is 411. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Electronic Properties and Applications
Research by Pichlmaier et al. (2009) explored the electron transfer properties across hydrogen bonds in urea derivatives. Their study provides insights into the electronic interactions within complexes featuring urea ligands, which could be relevant for understanding the electronic properties of N-(3,5-dimethoxyphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)urea (Pichlmaier, Winter, Zabel, & Záliš, 2009).
Corrosion Inhibition
Mistry et al. (2011) investigated the use of urea derivatives as corrosion inhibitors for mild steel in acidic solutions. This research highlights the potential of this compound and its analogs in protecting metal surfaces against corrosion, a valuable application in industrial settings (Mistry, Patel, Patel, & Jauhari, 2011).
Organic Synthesis and Polymer Chemistry
Pan et al. (1994) reported on the preparation and characterization of new monomers containing N'-2,2,6,6-tetramethyl-4-piperidyl urea for polymer synthesis. This study underscores the compound's role in the development of novel polymeric materials with potentially unique properties (Pan, Lau, Lin, & Tan, 1994).
Molecular Interactions and Complex Formation
Franklin et al. (2008) delved into the reactions of the Re(CO)3(H2O)3(+) synthon with monodentate ligands, including urea derivatives. Their findings contribute to our understanding of complex formation and molecular interactions involving urea-based ligands, relevant for coordination chemistry and catalyst design (Franklin, Herrick, Ziegler, Cetin, Barone, & Condon, 2008).
Propriétés
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O3/c1-17(2)10-13(11-18(3,4)21-17)20-16(22)19-12-7-14(23-5)9-15(8-12)24-6/h7-9,13,21H,10-11H2,1-6H3,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSAUXFREPNEMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)NC2=CC(=CC(=C2)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-[2,2-bis(allyloxy)ethyl]-9H-carbazole](/img/structure/B4575594.png)
![4-[4-(2,3,5-trimethylphenoxy)butyl]morpholine](/img/structure/B4575595.png)
![2-[(4-BROMOBENZYL)SULFANYL]-1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-ETHANONE](/img/structure/B4575603.png)

![3-[2-(3-nitrophenyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4575611.png)

![2-[(4-isopropylphenoxy)acetyl]-N-methylhydrazinecarbothioamide](/img/structure/B4575625.png)
![3-[(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4575626.png)
![2-[(4-methylphenyl)sulfonyl]-3-(1-naphthyl)acrylonitrile](/img/structure/B4575643.png)
![2-({4-[3-(trifluoromethyl)benzyl]-1-piperazinyl}carbonyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4575652.png)
![2-{[5-(1,3-benzodioxol-5-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cycloheptylacetamide](/img/structure/B4575659.png)
![4-(benzyloxy)-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B4575661.png)

